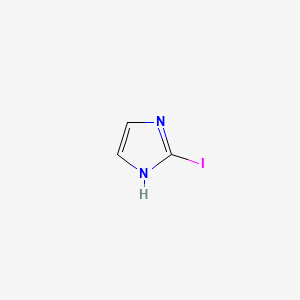

2-碘咪唑

描述

2-Iodoimidazole is a chemical compound with the molecular formula C3H3IN2 and a molecular weight of 193.97 .

Synthesis Analysis

Imidazole, the core structure of 2-Iodoimidazole, was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis

The molecular structure of 2-Iodoimidazole consists of an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis

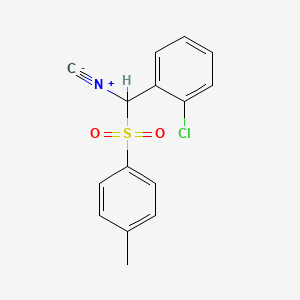

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The reaction is reported to proceed via initial oxidation of ketone to keto-aldehyde. Subsequent condensation of aldehyde with 2-aminobenzylalcohol and reaction with the in situ formed tosylamine, afforded imine .Physical And Chemical Properties Analysis

2-Iodoimidazole has a molecular weight of 193.97 . More specific physical and chemical properties were not found in the search results.科学研究应用

碘咪唑的硝化反应

- 化学反应:包括2-位置的碘咪唑在内的碘咪唑可通过硝酸硝化,将碘原子替换为硝基团。这一过程受硝酸浓度和硝酸-硫酸混合物(Novikov et al., 1970)的影响。

催化反应

- 离子液体配合钯络合物:通过将PdCl(2)加入由2,2'-联咪唑和碘丁烷制备的离子液体中,制备的钯络合物在催化Heck反应中表现出良好的可回收性(Xiao et al., 2004)。

多取代2-氨基咪唑的合成

- 次丙炔胺的环化:使用碘进行次丙炔胺的环化方法可生成多取代的2-氨基咪唑。环化过程中生成的碘基可用于进一步修饰(Fedoseev et al., 2016)。

抗生物膜剂

- 2-氨基咪唑衍生的抗生物膜剂:已知2-氨基咪唑能够抑制和分散各种细菌目的生物膜。它们与抗生素表现出协同效应,显著增加生物膜的分散并使多药耐药细菌重新敏感(Rogers et al., 2010)。

分子光谱学

- 旋转光谱分析:已测量了4-和2-碘咪唑的旋转光谱,以确定旋转、离心畸变和核四极耦合常数。这项研究有助于理解这些分子的平面几何和电子转移(Cooper et al., 2018)。

取代咪唑的合成

- 固相合成:使用固定化的4-碘咪唑进行金属/卤素交换反应,然后经过电子亲合物处理,可以合成4-取代咪唑。这种方法已用于咪唑化合物的库合成(Gelens et al., 2000)。

抗菌和抗生物膜剂

- 靶向细菌应答调节蛋白:基于2-氨基咪唑的抗生物膜剂靶向细菌应答调节蛋白,如鲍曼不动杆菌中的BfmR。这些化合物破坏细菌的保护机制和生物膜形成(Thompson et al., 2012)。

抗生素抗性机制

- 硝基咪唑分解途径:了解2-硝基咪唑的分解途径揭示了一种新型硝基水解酶酶,为土壤细菌和潜在的临床环境中的抗生素抗性机制提供了见解(Qu & Spain, 2011)。

苯并咪唑衍生物的合成

- 抗菌和抗肿瘤活性:合成苯并咪唑衍生物,包括2-氨基咪唑变体,已显示出在治疗微生物感染和抑制肿瘤方面的潜力。它们的抗菌和细胞毒性效果已针对各种病原体和癌细胞系进行评估(Khalifa et al., 2018)。

碳水化合物化学

- 将羟基转化为碘基:已开发了一种将碳水化合物中的羟基转化为碘基并倒置构型的新方法,利用了咪唑化合物 (Garegg & Samuelsson, 1980)。

三碘咪唑配合物的合成

- 抗菌活性:已探索了三碘咪唑及其金属配合物的合成,揭示了其在抗击各种细菌和真菌菌株中的抗菌应用潜力 (Duru et al., 2016)。

卤素键和伪轮烷

- **晶体工程中的碘咪唑盐**:2-碘咪唑基团已被用于阴离子模板组装伪轮烷,展示了其作为卤素键供体的潜力。这种应用在晶体工程和分子组装中具有重要意义,对设计新型分子结构具有影响 (Caballero et al., 2013)。

癌症治疗和放射治疗

- 作为放射增敏剂:自1974年以来,硝基咪唑类化合物,包括2-硝基咪唑衍生物,已在癌症治疗中作为放射增敏剂临床使用。这些化合物增强了放射治疗在各种癌症中的有效性,展示了它们在改善癌症治疗结果方面的潜力 (Phillips et al., 1982)。

安全和危害

未来方向

Recent advances in the synthesis of imidazole derivatives have highlighted their potential therapeutic values for treating various diseases . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . This suggests that 2-Iodoimidazole and related compounds may have promising future applications in medicinal chemistry and drug development .

属性

IUPAC Name |

2-iodo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHDMDLNVVCTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378478 | |

| Record name | 2-Iodoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodoimidazole | |

CAS RN |

3034-62-6 | |

| Record name | 2-Iodoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)

![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)